1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one

Description

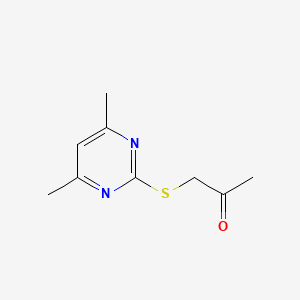

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is an organic compound characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioether linkage to a propanone moiety

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-4-7(2)11-9(10-6)13-5-8(3)12/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXZVEDIAJUHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with a suitable alkylating agent such as 2-chloropropanone. The reaction is carried out under basic conditions, often using a base like potassium hydroxide in an ethanol solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for scale-up, ensuring efficient reaction conditions, and employing purification techniques such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one

This compound, with the CAS number 348138-15-8, is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a pyrimidine ring that is substituted with a thio group, which enhances its reactivity and interaction with biological targets. This article explores the scientific research applications of this compound, supported by data tables and case studies.

The compound's structure can be represented as follows:

This structural configuration allows for various interactions in biological systems, making it a candidate for pharmacological studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. The thio group enhances the compound's ability to interact with enzymes and receptors, which may lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. It was found that modifications to the pyrimidine ring could enhance cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as a fungicide or herbicide. Its ability to inhibit certain biochemical pathways in plants makes it a candidate for developing new agrochemicals.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds. The mechanism involves disruption of metabolic pathways essential for plant growth .

Material Science

In material science, this compound has been utilized in synthesizing polymers with specific properties. Its unique chemical structure allows it to serve as a building block for creating novel materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

A recent investigation focused on using this compound in the synthesis of polyurethane elastomers. The resulting materials exhibited improved mechanical properties compared to traditional formulations .

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and thioether functionalities. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4,6-Dimethyl-2-thiopyrimidine: Shares the pyrimidine core but lacks the propanone moiety.

2-Thiopyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring or thioether linkage.

Uniqueness: 1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one is unique due to the combination of its pyrimidine ring with specific methyl and thioether substitutions, which confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-one, also known by its CAS number 348138-15-8, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃OS, with a molecular weight of 196.27 g/mol. The compound features a pyrimidine ring substituted with a thioether group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A structure-activity relationship (SAR) analysis indicated that modifications to the core structure can enhance binding affinity to microbial protein receptors. Molecular docking studies revealed significant interaction energies, suggesting potential efficacy against various pathogens .

| Compound | Binding Energy (kcal/mol) | Target |

|---|---|---|

| Compound 10 | -8.5 | Antimicrobial Protein |

| Compound 11 | -7.9 | Antimicrobial Protein |

| Compound 12 | -8.3 | Antimicrobial Protein |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mean IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Oxidative Stress Modulation : Research suggests that it can modulate oxidative stress responses in cells, potentially leading to increased apoptosis in cancer cells while protecting normal cells .

- Interaction with Receptors : The compound shows affinity for various receptors involved in signaling pathways critical for cancer progression and microbial resistance.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers evaluated the effect of this compound on human cervical carcinoma cells (HeLa). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Antimicrobial Properties

A separate study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, suggesting significant antimicrobial activity that warrants further investigation into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.